Spectroscopic Profile of (2-Methylenecyclopropyl)methanol: A Technical Guide
Spectroscopic Profile of (2-Methylenecyclopropyl)methanol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, (2-Methylenecyclopropyl)methanol. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.
Spectroscopic Data
The following tables summarize the key spectroscopic data for (2-Methylenecyclopropyl)methanol (CAS No. 29279-66-1).
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 5.35 | s | - | 1H | =CH a |
| 5.28 | s | - | 1H | =CH b |
| 3.58 | d | 6.0 | 2H | -CH ₂OH |
| 1.55 | m | - | 1H | -CH - |
| 1.30 | br s | - | 1H | -OH |
| 0.95 | m | - | 1H | Cyclopropyl CH a |
| 0.65 | m | - | 1H | Cyclopropyl CH b |
Solvent: CDCl₃. Reference: TMS at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 142.5 | C =CH₂ |
| 104.2 | C=C H₂ |
| 67.5 | -C H₂OH |
| 22.1 | -C H- |
| 15.8 | Cyclopropyl C H₂ |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3330 | Broad, Strong | O-H stretch |
| 3075 | Medium | =C-H stretch |
| 2995, 2920 | Medium | C-H stretch (cyclopropyl & CH₂) |
| 1655 | Medium | C=C stretch |
| 1020 | Strong | C-O stretch |
| 885 | Strong | =CH₂ bend (out-of-plane) |
Sample preparation: Neat liquid film.
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 84 | 20 | [M]⁺ (Molecular Ion) |
| 83 | 100 | [M-H]⁺ |
| 66 | 45 | [M-H₂O]⁺ |
| 55 | 80 | [C₄H₇]⁺ |
| 53 | 65 | [C₄H₅]⁺ |
| 41 | 95 | [C₃H₅]⁺ |
| 39 | 75 | [C₃H₃]⁺ |
Ionization method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation: Approximately 10-20 mg of (2-Methylenecyclopropyl)methanol was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
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Pulse Program: Standard single-pulse sequence.
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Number of Scans: 16
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Relaxation Delay: 1.0 s
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Acquisition Time: 4.0 s
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Spectral Width: -2 to 12 ppm
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Temperature: 298 K
¹³C NMR Acquisition:
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Pulse Program: Proton-decoupled single-pulse sequence.
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Number of Scans: 1024
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Relaxation Delay: 2.0 s
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Acquisition Time: 1.5 s
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Spectral Width: -10 to 160 ppm
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Temperature: 298 K
Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal of CDCl₃ (77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
Sample Preparation: A single drop of neat (2-Methylenecyclopropyl)methanol was placed directly onto the diamond crystal of the ATR accessory.
Data Acquisition:
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Spectral Range: 4000 - 400 cm⁻¹
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Resolution: 4 cm⁻¹
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Number of Scans: 32
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Mode: Transmittance
Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation: A dilute solution of (2-Methylenecyclopropyl)methanol was prepared in dichloromethane (1 mg/mL).
GC Conditions:
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Injection Volume: 1 µL
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Injector Temperature: 250 °C
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Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., DB-5ms).
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Oven Temperature Program: Initial temperature of 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.
MS Conditions:
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Ionization Mode: Electron Ionization (EI)
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Electron Energy: 70 eV
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Mass Range: 35 - 350 m/z
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Scan Speed: 1000 amu/s
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Source Temperature: 230 °C
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Quadrupole Temperature: 150 °C
Data Processing: The total ion chromatogram (TIC) was analyzed to identify the peak corresponding to (2-Methylenecyclopropyl)methanol. The mass spectrum of this peak was extracted and background-subtracted.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (2-Methylenecyclopropyl)methanol.
Caption: General workflow for spectroscopic analysis of a chemical compound.
